2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C14H17ClN2O2 and a molecular weight of 280.75 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known to be a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . These studies often involve traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
As a cysteine-reactive small-molecule fragment, it likely interacts with its targets by forming covalent bonds with cysteine residues in proteins . This can lead to changes in the protein’s function, potentially altering cellular processes.
Biochemical Pathways
Given its cysteine-reactive nature, it may impact pathways involving proteins with reactive cysteine residues . The downstream effects would depend on the specific proteins and pathways involved.
Result of Action
Its ability to form covalent bonds with cysteine residues in proteins suggests it could have significant effects on protein function and, consequently, cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 4-(4-methylbenzoyl)piperazine with chloroacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include substituted piperazine derivatives.
Oxidation and Reduction Reactions: Products include ketones and alcohols.
Scientific Research Applications
2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one is used in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one is unique due to its specific structural features, such as the presence of a 4-methylbenzoyl group attached to the piperazine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-11-2-4-12(5-3-11)14(19)17-8-6-16(7-9-17)13(18)10-15/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARLRMKODKBWNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.